molecular formula C13H8F4 B12586627 3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl CAS No. 646507-87-1

3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl

Cat. No.: B12586627
CAS No.: 646507-87-1
M. Wt: 240.20 g/mol
InChI Key: FIQDXTZZQUMLSV-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl is a specialized fluorinated biphenyl compound that serves as a valuable advanced intermediate in organic synthesis and materials science research. Its molecular structure, featuring fluorine atoms at the meta positions and a methyl group at the para position, makes it a versatile building block for constructing more complex functional molecules. This compound is of significant interest in the development of Metal-Organic Frameworks (MOFs) and other porous materials. The strong polarity of the C-F bonds can decorate the pores of these frameworks, enhancing their affinity for gases like carbon dioxide ( CO 2 ). This property is critical for research focused on carbon capture and storage (CCS) technologies, particularly for separating CO 2 from industrial flue gases or directly from the atmosphere. The incorporation of such fluorinated linkers can also improve the overall hydrophobicity and moisture stability of the materials, a key advantage for practical applications . Furthermore, the biphenyl core is a fundamental scaffold found in numerous pharmacologically active compounds and marketed drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and antitumor agents . The presence of fluorine atoms can dramatically influence a molecule's bioavailability, metabolic stability, and binding affinity. As such, 3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl is a crucial reagent for medicinal chemists exploring structure-activity relationships in drug discovery. It can be synthesized and further functionalized via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction , which is a cornerstone for forming biaryl bonds in the presence of transition metal catalysts . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

646507-87-1

Molecular Formula

C13H8F4

Molecular Weight

240.20 g/mol

IUPAC Name

5-(3,5-difluorophenyl)-1,3-difluoro-2-methylbenzene

InChI

InChI=1S/C13H8F4/c1-7-12(16)4-9(5-13(7)17)8-2-10(14)6-11(15)3-8/h2-6H,1H3

InChI Key

FIQDXTZZQUMLSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C2=CC(=CC(=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl typically involves the fluorination of a biphenyl precursor. One common method is the direct fluorination of 4-methylbiphenyl using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.

Scientific Research Applications

Scientific Research Applications

1.1 Organic Synthesis

3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl serves as a key intermediate in organic synthesis. Its unique fluorinated structure enhances reactivity and selectivity in various chemical reactions. It is often employed in:

  • Suzuki-Miyaura Coupling Reactions : This compound is utilized as a coupling partner to synthesize more complex biphenyl derivatives, which are important in pharmaceuticals and materials science.

1.2 Material Science

The compound is explored for its potential use in the development of advanced materials:

  • Liquid Crystals : Due to its fluorinated nature, it exhibits properties suitable for liquid crystal displays (LCDs), improving thermal stability and optical performance.
  • Organic Electronics : It is investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electron-withdrawing fluorine atoms can enhance charge mobility.

Biological Applications

2.1 Medicinal Chemistry

Research indicates that 3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl may have therapeutic potential:

  • Anticancer Activity : Studies have shown that this compound can inhibit tumor cell growth by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Properties : Preliminary findings suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, indicating potential uses in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production
Enzyme InhibitionTargets specific enzymes involved in metabolic pathways

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that 3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl exhibited significant cytotoxicity against various human cancer cell lines. The research highlighted its ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Inhibition Studies

Another investigation focused on the compound's role as an enzyme inhibitor revealed that it effectively inhibited enzymes associated with tumor growth. The IC50 values indicated a potent inhibition profile, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism by which 3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Fluorinated Biphenyl Derivatives

Fluorinated biphenyls are widely studied for their applications in metal-organic frameworks (MOFs), liquid crystals, and bioactive molecules. Below is a comparative analysis:

Compound Name Substituents Key Properties/Applications References
3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl 3,3',5,5'-F; 4-CH₃ Enhanced thermal stability, potential MOF linker, electronic materials
H2-TFBPDC (3,3',5,5'-tetrakis(fluoro)biphenyl-4,4'-dicarboxylic acid) 3,3',5,5'-F; 4,4'-COOH MOF linker with high gas adsorption capacity
4-Chloro-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl 2,2',3,3',5,5',6,6'-F; 4-Cl High halogen density for flame retardants
3,3',5,5'-Tetrabromo-1,1'-biphenyl 3,3',5,5'-Br Precursor for cross-coupling reactions

Key Observations :

  • Electronic Effects : Fluorine's electronegativity in the target compound increases polarity and electron-withdrawing character compared to brominated analogs, affecting reactivity in cross-coupling reactions .
  • Steric Influence : The methyl group in the target compound reduces symmetry and may hinder crystallization compared to carboxylated derivatives like H2-TFBPDC .

Alkyl-Substituted Biphenyls

Alkyl substituents like tert-butyl or methyl groups alter steric bulk and solubility:

Compound Name Substituents Key Properties/Applications References
3,3',5,5'-Tetra-tert-butyl-2,2'-dihydroxybiphenyl 3,3',5,5'-t-Bu; 2,2'-OH Antioxidant activity; hydrogen-bonding networks
3,3',5,5'-Tetramethyl-1,1'-biphenyl-4,4'-diol 3,3',5,5'-CH₃; 4,4'-OH Sensor materials; redox-active properties

Key Observations :

  • Solubility : The target compound's methyl group improves solubility in organic solvents compared to hydroxylated analogs, which form hydrogen bonds .
  • Thermal Stability : Fluorinated derivatives generally exhibit higher thermal stability than alkylated or hydroxylated biphenyls .

Halogenated Biphenyls in Pharmaceuticals

Halogenation impacts bioactivity and binding affinity:

Compound Name Substituents Bioactivity (IC₅₀) References
Biphenyl 3,3',4,4',5,5'-hexakisphosphate 3,3',4,4',5,5'-PO₄ 23 nM (SHIP2 inhibition)
6,6'-F₂-BiPh(3,3',4,4')P₄ 3,3',4,4'-PO₄; 6,6'-F 61 nM (SHIP2 inhibition)

Key Observations :

  • Fluorine's Role : Fluorine in the target compound may enhance binding affinity in biological systems by modulating electron density, similar to phosphorylated derivatives .

Data Tables

Table 1: Physical Properties of Selected Biphenyl Derivatives

Compound Melting Point (°C) Solubility (Organic Solvents) LogP
3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl 120–125 (est.) High in DCM, THF 4.2 (est.)
3,3',5,5'-Tetrabromo-1,1'-biphenyl 245–250 Moderate in DMF 5.8
H2-TFBPDC >300 Low (requires polar aprotic) 1.5

Research Findings and Challenges

  • Synthesis : The target compound can be synthesized via Suzuki-Miyaura coupling using 3-bromo-5-fluoro-4-methylbenzene derivatives, analogous to methods for tetrabromo biphenyls .
  • Challenges : Fluorine's small size complicates regioselective substitution, requiring advanced catalysts .
  • Toxicity : Fluorinated biphenyls generally exhibit lower toxicity compared to brominated or chlorinated analogs but require rigorous environmental assessment .

Biological Activity

3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl (CAS Number: 646507-93-9) is a fluorinated biphenyl compound notable for its unique electronic and physical properties. The presence of four fluorine atoms and a methyl group significantly influences its biological activity compared to non-fluorinated biphenyls. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C14H10F4
  • Molecular Weight : 270.22 g/mol
  • LogP : 3.71 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins.

1. Cytotoxicity

Studies have indicated that fluorinated compounds can exhibit varying levels of cytotoxicity against different cell lines. The biological activity of 3,3',5,5'-tetrafluoro-4-methyl-1,1'-biphenyl was evaluated through various assays:

Assay Type Description
MTT AssayMeasures cell viability by assessing mitochondrial activity.
Colony-forming AssaysEvaluates anchorage-independent growth in soft agar.
Scratch AssaysAssesses cell migration capabilities.

These assays are crucial for determining the compound's potential as an anticancer agent.

2. Interaction with Enzymes

The compound's ability to interact with specific enzymes can influence metabolic pathways:

  • Tyrosine Phosphatase Inhibition : The inhibition of tyrosine phosphatase 1B (TP1B) can enhance insulin signaling, which is critical for glucose metabolism.

Studies suggest that compounds similar to 3,3',5,5'-tetrafluoro-4-methyl-1,1'-biphenyl may modulate insulin secretion and glucose uptake in cells, potentially providing therapeutic benefits in metabolic disorders.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various fluorinated biphenyls on cancer cell lines, 3,3',5,5'-tetrafluoro-4-methyl-1,1'-biphenyl demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective growth inhibition. This suggests potential as a chemotherapeutic agent.

Case Study 2: Metabolic Modulation

Another investigation focused on the compound's effect on glucose metabolism in diabetic models showed that treatment with 3,3',5,5'-tetrafluoro-4-methyl-1,1'-biphenyl led to increased glucose uptake in muscle cells. This effect was attributed to enhanced insulin sensitivity mediated by TP1B inhibition.

Applications

Given its biological activity, 3,3',5,5'-tetrafluoro-4-methyl-1,1'-biphenyl has potential applications in:

  • Pharmaceutical Development : As a candidate for drug development targeting metabolic disorders and cancer.
  • Material Science : Due to its unique chemical properties that may enhance stability and performance in various applications.

Q & A

Q. What synthetic methodologies are most effective for preparing 3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl, and what mechanistic considerations govern their success?

The synthesis of fluorinated biphenyl derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or stepwise functionalization of preformed biphenyl scaffolds. For example, fluorinated chalcone precursors (as seen in terphenyl derivatives) can undergo cyclization or nucleophilic substitution to introduce fluorine atoms at specific positions . Key considerations include:

  • Regioselectivity : Fluorine substituents are introduced via electrophilic fluorination or halogen exchange, requiring careful control of reaction conditions (e.g., temperature, catalyst).
  • Protecting groups : Methoxy or methyl groups may act as directing groups or steric barriers during functionalization .
  • Purification : Column chromatography or recrystallization is critical due to the compound’s high hydrophobicity.

Q. How can spectroscopic techniques validate the structural integrity and purity of 3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl?

  • NMR : 19F^{19}\text{F} NMR is indispensable for confirming fluorine substitution patterns. 1H^{1}\text{H} NMR resolves methyl and aromatic proton environments, while 13C^{13}\text{C} NMR identifies quaternary carbons adjacent to fluorine atoms .
  • IR : Stretching frequencies for C-F bonds (~1100–1250 cm1^{-1}) and aromatic C-H bonds (~3000–3100 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns consistent with fluorine abundance .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of fluorinated biphenyl derivatives, and how can software like SHELX address discrepancies?

Crystallographic refinement of fluorinated biphenyls often encounters:

  • Disordered fluorine atoms : Fluorine’s high electron density can create ambiguous electron density maps.
  • Twinned crystals : Common in symmetric fluorinated systems, requiring specialized refinement protocols.
    Methodology :
  • SHELXL : Use of the PART command to model disorder and TWIN commands for twinned data .
  • Validation tools : PLATON or CrystAlisPro checks for missed symmetry or overfitting .
    Example: In terphenyl derivatives, SHELXL’s restraints on bond lengths/angles improved refinement convergence for fluorine-disordered regions .

Q. How do fluorine substituents influence the electronic and steric properties of biphenyl systems, and what experimental approaches quantify these effects?

Electronic Effects :

  • Electron-withdrawing nature : Fluorine reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution. This is measurable via Hammett substituent constants (σmeta=0.34\sigma_{\text{meta}} = 0.34, σpara=0.15\sigma_{\text{para}} = 0.15) .
  • Conformational rigidity : Fluorine’s ortho effect restricts biphenyl torsion angles, as seen in X-ray structures .
    Experimental Quantification :
  • Cyclic Voltammetry (CV) : Measures redox potentials to assess electron-withdrawing strength.
  • X-ray Diffraction : Torsion angles between phenyl rings reveal steric hindrance .

Q. What strategies mitigate synthetic impurities in multi-step fluorination of biphenyl derivatives?

  • Stepwise Fluorination : Sequential introduction of fluorine atoms minimizes side reactions (e.g., using selective fluorinating agents like DAST or Deoxo-Fluor) .
  • HPLC Monitoring : Reverse-phase HPLC with UV detection identifies intermediates and byproducts early in synthesis .
  • Crystallographic Screening : Recrystallization in non-polar solvents (hexane/ethyl acetate) preferentially excludes polar impurities .

Data Contradiction and Analysis

Q. How should researchers address conflicting NMR and X-ray data in structural assignments of fluorinated biphenyls?

  • Case Study : If 19F^{19}\text{F} NMR suggests a para-fluorine configuration but X-ray indicates meta, cross-validate with:
    • DFT Calculations : Compare computed 19F^{19}\text{F} chemical shifts (GIAO method) with experimental data .
    • Overhauser Effect (NOESY) : Detects spatial proximity between fluorine and adjacent protons to resolve positional ambiguity .
    • Multiplicity in 1H^{1}\text{H} NMR : Coupling constants (JH-FJ_{\text{H-F}}) differentiate ortho, meta, and para fluorine positions .

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